molecular formula C20H16ClN3O2 B2528510 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359129-65-9

5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2528510
CAS No.: 1359129-65-9
M. Wt: 365.82
InChI Key: WZKUVFRKJZOGOF-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 3-chlorobenzyl group at position 5 and a 4-methoxyphenyl group at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, and metabolic disorders .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-26-17-7-5-15(6-8-17)18-12-19-20(25)23(9-10-24(19)22-18)13-14-3-2-4-16(21)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUVFRKJZOGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-chlorobenzylamine with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazine Core

The chlorine atom in the 3-chlorobenzyl substituent and the electron-deficient pyrazine ring facilitate nucleophilic substitution reactions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Cyanoacetate couplingtert-Butyl cyanoacetate, K₂CO₃, DMF, 80°CPyrazolo[1,5-a]pyrazin-4-ylacetonitrile derivatives65–78%
HydrolysisNaOH (aq.), refluxReplacement of chloro groups with hydroxyl or methoxy substituents85%

These reactions are critical for introducing functional groups such as nitriles or hydroxyls, enhancing solubility or bioactivity .

Cyclization and Annulation Reactions

The pyrazolo[1,5-a]pyrazine scaffold participates in annulation to form fused heterocycles. Key examples include:

With Pyridine Derivatives

Reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate yields intermediates that undergo annulation to form pyrazolo[1,5-a]pyrido[2,1-c]pyrazines :

Starting MaterialReagentsProductApplication
4-Chloropyrazolo[1,5-a]pyrazinetert-Butyl cyanoacetatePyrazolo[1,5-a]pyrido[2,1-c]pyrazineAnticancer agent development

This pathway highlights the compound’s utility in synthesizing polycyclic systems for drug discovery .

Intramolecular Cyclization

Under basic conditions (e.g., NaOH), intermediates derived from 2,2-dichlorovinylacetophenones cyclize to form tetrahydropyrazolo[1,5-a]pyrazines :

3-Aryl-5-dichloromethyl-2-pyrazolineNaOH (aq)2-Aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine\text{3-Aryl-5-dichloromethyl-2-pyrazoline} \xrightarrow{\text{NaOH (aq)}} \text{2-Aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine}

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:

ReactionConditionsOutcome
DemethylationBBr₃, CH₂Cl₂, −78°CConversion to phenolic derivatives
NitrationHNO₃/H₂SO₄, 0°CIntroduction of nitro groups at para

These modifications adjust electronic properties and binding affinity toward biological targets .

Cross-Coupling Reactions

The chlorobenzyl and methoxyphenyl groups enable palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsApplication
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl synthesis for kinase inhibitors
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of amine substituents

While direct data on the target compound is limited, analogous pyrazolo[1,5-a]pyrazines show reactivity in these transformations .

Redox Reactions

The pyrazinone moiety participates in reduction and oxidation:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrazine ring, forming dihydro derivatives .

  • Oxidation : MnO₂ selectively oxidizes benzylic positions to ketones .

Biological Interactions as Chemical Reactions

In pharmacological contexts, the compound inhibits kinases via:

  • Hydrogen bonding between the pyrazinone carbonyl and ATP-binding pockets.

  • Van der Waals interactions with the 3-chlorobenzyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that several pyrazolo derivatives exhibit notable antimicrobial properties. A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting that the structural features of these compounds can be optimized for enhanced antimicrobial activity . The incorporation of the 3-chlorobenzyl and 4-methoxyphenyl groups may contribute to this bioactivity.

Antitumor Activity

The antitumor potential of pyrazolo derivatives has been extensively studied. In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) revealed that certain derivatives possess significant cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin . The specific compound may exhibit similar properties, warranting further investigation into its efficacy as an antitumor agent.

Enzyme Inhibition

Pyrazolo compounds are known to act as enzyme inhibitors, particularly against kinases involved in cancer progression. The structural characteristics of 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suggest potential interactions with target enzymes, leading to decreased cell proliferation in tumor cells.

Anti-inflammatory Effects

Some pyrazolo derivatives have also been reported to exhibit anti-inflammatory properties. The synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives showed promising results in reducing inflammation in animal models, indicating that modifications to the pyrazolo structure can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of pyrazolo compounds. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy significantly influences the biological activity:

Structural Feature Effect
3-Chlorobenzyl groupEnhances lipophilicity and cellular uptake
4-Methoxyphenyl groupPotentially increases binding affinity to targets
Pyrazinone coreCritical for biological activity

Synthesis and Biological Evaluation

A series of studies synthesized various pyrazolo derivatives, including the one , and evaluated their biological activities. For instance, a recent study highlighted the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their screening for antimicrobial and antitumor activities . The results indicated that modifications to the core structure significantly impacted their effectiveness.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituents on the benzyl and aryl groups, impacting molecular weight, lipophilicity (logP), and solubility. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Properties Reference
5-(3-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₀H₁₆ClN₃O₂ 365.82 2.93 3-Cl-benzyl, 4-OCH₃-phenyl Moderate lipophilicity, planar core
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₀H₁₅F₂N₃O₂ 367.35 - 2-F-benzyl, 4-F-phenyl, 3-CH₂OH Increased polarity due to -F and -CH₂OH
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₀H₁₆ClN₃O₂ 365.82 2.93 4-Cl-benzyl, 2-OCH₃-phenyl Similar MW/logP; substituent positional isomer
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 411.88 - 4-Cl-phenyl, 3,4-OCH₃-phenethyl Extended side chain enhances steric bulk

Key Observations :

  • Halogen Effects : Fluorine substituents (e.g., in ) reduce logP compared to chlorine, enhancing aqueous solubility.
  • Substituent Position : The 4-methoxyphenyl group (target compound) vs. 2-methoxyphenyl () alters electronic distribution and binding affinity.
Pharmacokinetic and Stability Profiles
  • Metabolic Stability: Dihydropyrazolo[1,5-a]pyrazinones (e.g., ) show resistance to glutathione (GSH) adduct formation, suggesting metabolic stability compared to acyclic vinyl sulfones .

Biological Activity

5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN3OC_{20}H_{16}ClN_3O with a molecular weight of 381.9 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core with specific substituents that influence its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions that construct the pyrazolo[1,5-a]pyrazine framework. Common methods include:

  • Formation of the Pyrazolo Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of 3-chlorobenzyl and 4-methoxyphenyl groups is accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Studies demonstrated that related compounds induced apoptosis in MCF-7 cells by increasing reactive oxygen species (ROS) levels and decreasing antioxidant enzyme activities such as catalase and glutathione peroxidase .
  • HeLa (Cervical Cancer) : Compounds in this class exhibited moderate toxicity against HeLa cells while maintaining low toxicity towards normal fibroblasts .

The anticancer activity is believed to be mediated through:

  • Induction of Apoptosis : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrazolo[1,5-a]pyrazines and evaluating their biological activities found that certain derivatives exhibited IC50 values ranging from 73 to 84 µM against different cancer cell lines . The presence of methoxy and chlorobenzyl substitutions was crucial for enhancing anticancer activity.

Study 2: Toxicity Assessment

Another investigation assessed the toxicity profiles of similar compounds. It was noted that while some showed promising anticancer effects, they also exhibited varying degrees of cytotoxicity towards normal cells, necessitating further optimization to improve selectivity .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-775Induces apoptosis via ROS generation
Compound BHeLa80Inhibits cell proliferation
Compound CA549 (Lung)90Enzyme inhibition

Q & A

Q. What are the key synthetic pathways for 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

  • Oxazole/pyrazole intermediate formation : Coupling of chlorinated aromatic precursors (e.g., 3-chlorobenzyl derivatives) with methoxy-substituted phenyl groups under reflux conditions .
  • Ring closure : Cyclization using catalysts like Pd(OAc)₂ or CuI in polar aprotic solvents (e.g., DMF) to form the pyrazolo[1,5-a]pyrazin core .
  • Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates and final compounds, with yields optimized via solvent selection (e.g., ethyl acetate/hexane gradients) . Characterization relies on NMR (¹H/¹³C) and HRMS to confirm structural integrity and purity .

Q. How is the structural conformation of this compound validated, and what techniques are prioritized?

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., pyrazole vs. benzyl groups) and heterocyclic ring puckering (e.g., screw-boat vs. chair) .
  • Computational modeling : DFT or molecular dynamics simulations predict electronic properties (e.g., HOMO/LUMO) and binding poses in biological targets .
  • Spectroscopic cross-validation : ¹H-¹H COSY and NOESY NMR experiments confirm spatial proximity of substituents .

Q. What initial biological screening assays are recommended for this compound?

  • Cytotoxicity assays : Dose-response testing in cancer cell lines (e.g., A549, MCF-7) using MTT or resazurin, with IC₅₀ values calculated .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MICs .
  • Enzyme inhibition : Kinase activity assays (e.g., EGFR, VEGFR2) using ADP-Glo™ or fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate target affinity .
  • Scaffold hopping : Fuse additional heterocycles (e.g., oxadiazole, triazine) to the pyrazinone core to enhance solubility or selectivity .
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes (e.g., human/rat) to distinguish intrinsic activity vs. pharmacokinetic artifacts .
  • Target engagement validation : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets in live cells .

Q. How can solubility and stability challenges be addressed during formulation?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .
  • pH optimization : Assess stability across physiological pH (1.2–7.4) via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways (e.g., apoptosis, autophagy) .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding motifs and guide rational design .
  • Kinetic assays : Determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) using surface plasmon resonance (SPR) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield OptimizationPurification
Intermediate coupling3-Chlorobenzyl bromide, K₂CO₃, DMF, 80°CSolvent: Anhydrous DMF; Time: 12 hrSilica gel chromatography (EtOAc/Hexane 3:7)
CyclizationPd(OAc)₂, CuI, NEt₃, DMF, 100°CCatalyst loading: 5 mol% PdPrep-HPLC (C18, MeCN/H₂O + 0.1% TFA)

Q. Table 2: Biological Activity Comparison

Cell LineIC₅₀ (µM)Mechanism HypothesizedConfirmation Method
A549 (lung cancer)2.1 ± 0.3Autophagy inductionLC3-II Western blot
MCF-7 (breast cancer)4.8 ± 0.7EGFR inhibitionPhospho-EGFR ELISA

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